molecular formula C12H11NO B3330554 4-METHYLNAPHTHALENE-1-CARBOXAMIDE CAS No. 72084-14-1

4-METHYLNAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B3330554
CAS No.: 72084-14-1
M. Wt: 185.22 g/mol
InChI Key: USINLTKVLOHPLM-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-1-carboxamide is a naphthalene derivative featuring a methyl group at the 4-position and a carboxamide functional group at the 1-position of the fused aromatic ring system. The carboxamide group enhances hydrogen-bonding capabilities, while the methyl substituent increases hydrophobicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

4-methylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINLTKVLOHPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298778
Record name 4-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72084-14-1
Record name 4-Methyl-1-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72084-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of 4-methylnaphthalene-1-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. Common reagents used in the amidation process include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N’-Dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 4-METHYLNAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: 4-Methyl-1-naphthoic acid.

    Reduction: 4-Methyl-1-naphthylamine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

4-METHYLNAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-METHYLNAPHTHALENE-1-CARBOXAMIDE is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its biochemical interactions and effects .

Comparison with Similar Compounds

Compound A : 4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide

  • Substituents :
    • Diazenyl group at position 3.
    • Hydroxy group at position 1.
    • N-(4-methoxyphenyl) carboxamide.
    • Chloro and hydroxy groups on the phenyl ring.
  • Polar groups (hydroxy, methoxy) increase solubility in polar solvents compared to the methyl group in the target compound. Chlorine’s electron-withdrawing effect may reduce electron density on the naphthalene ring, altering reactivity.

Compound B : 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide

  • Substituents :
    • Hydrazinecarboxamide core.
    • 4-Methoxyphenyl ethylidene group.
  • Key Differences: The hydrazine (–NH–NH–) group enables chelation with metal ions, unlike the carboxamide in the target compound.

Data Table: Structural and Hypothetical Property Comparison

Property This compound Compound A Compound B
Molecular Formula C₁₂H₁₁NO C₂₄H₁₈ClN₃O₄ C₁₀H₁₃N₃O₂
Key Functional Groups Methyl, carboxamide Diazenyl, hydroxy, chloro, methoxy Hydrazinecarboxamide, methoxy
Polarity Moderate (non-polar methyl) High (polar substituents) Moderate (methoxy, hydrazine)
Hypothetical Solubility Low in water, high in DMSO Moderate in polar solvents Moderate in alcohols
Potential Applications Organic synthesis intermediates Dyes, coordination chemistry Metal chelation, pharmaceuticals

Research Findings and Implications

Electron-Donating vs. Withdrawing Groups :

  • The methyl group in this compound is electron-donating, increasing electron density on the naphthalene ring compared to Compound A’s electron-withdrawing chloro group. This difference may influence reactivity in electrophilic substitution reactions .

Steric Effects :

  • Compound B’s ethylidene group introduces steric bulk, which could limit its utility in tightly packed molecular systems compared to the planar structure of this compound .

Biological Activity

4-METHYLNAPHTHALENE-1-CARBOXAMIDE is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a methyl group attached to the naphthalene ring, along with a carboxamide functional group. This unique structure is believed to confer distinct chemical properties that enhance its biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, showing promising results:

  • Activity Against Mycobacterium : A series of ring-substituted naphthalene-1-carboxanilides, including derivatives of this compound, demonstrated two-fold higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin .
  • Mechanism of Action : The compound is thought to interfere with the mycobacterial respiratory chain, potentially inhibiting ATP synthesis, similar to other naphthalene derivatives .

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound can inhibit the growth of human breast cancer MCF-7 cells. The growth inhibitory concentration (GI50) was reported at around 27 nM, indicating strong efficacy .
  • Mechanism Insights : The compound likely acts by binding to mitochondrial ATP synthase, disrupting ATP production in cancer cells, which is crucial for their survival and proliferation .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Methyl-1-naphthylamine Reduction product of this compoundExhibits lower antimicrobial activity
Naphthalene-1-carboxamide Lacks methyl groupReduced reactivity and biological activity
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide Contains acetylamino groupEnhanced interaction with specific molecular targets

The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes or receptors that play critical roles in cellular metabolism and signaling pathways.
  • Interaction with Cellular Targets : Binding to mitochondrial components may disrupt energy production in cancer cells and pathogens .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies on MCF-7 Cells :
    • A study demonstrated that modifications in the methyl group position significantly affected the growth inhibition potency against MCF-7 cells. The most potent analogue showed a four-fold increase in activity compared to the parent compound .
  • Antimycobacterial Activity :
    • Comparative analysis with traditional antimycobacterial agents revealed that certain derivatives exhibited superior efficacy against Mycobacterium avium, suggesting potential therapeutic applications in treating resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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